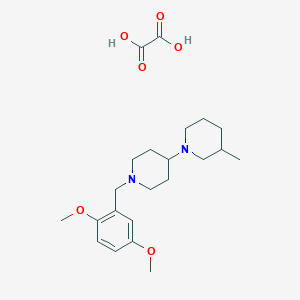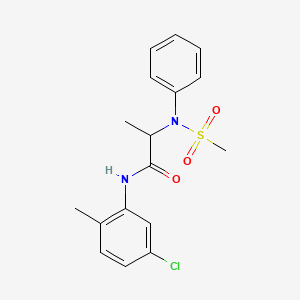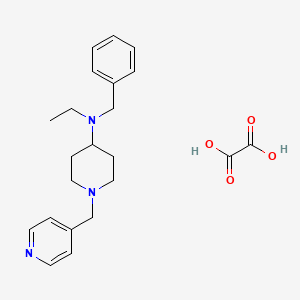
1'-(2,5-dimethoxybenzyl)-3-methyl-1,4'-bipiperidine oxalate
描述
1'-(2,5-dimethoxybenzyl)-3-methyl-1,4'-bipiperidine oxalate, also known as DMMDA-2, is a chemical compound that belongs to the class of phenethylamines. This compound has been of interest to researchers due to its potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD).
作用机制
The exact mechanism of action of 1'-(2,5-dimethoxybenzyl)-3-methyl-1,4'-bipiperidine oxalate is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and anxiety (Vollenweider et al., 1998). This compound may also have effects on other neurotransmitter systems, such as dopamine and norepinephrine, which are involved in the regulation of mood and anxiety (Garcia et al., 2014).
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to increase levels of the neurotransmitter serotonin in the brain, which is involved in the regulation of mood and anxiety (Vollenweider et al., 1998). This compound has also been shown to increase levels of the neurotransmitter dopamine in the brain, which is involved in the regulation of reward and motivation (Geyer et al., 2002). Additionally, this compound has been shown to decrease levels of the stress hormone cortisol in the blood, which is involved in the regulation of the stress response (Garcia et al., 2014).
实验室实验的优点和局限性
One advantage of using 1'-(2,5-dimethoxybenzyl)-3-methyl-1,4'-bipiperidine oxalate in lab experiments is its potential therapeutic applications in the treatment of various psychiatric disorders. Additionally, this compound has been shown to have relatively low toxicity in animal models (Garcia et al., 2014). However, one limitation of using this compound in lab experiments is its limited availability and high cost, which may make it difficult for researchers to obtain and use in their experiments.
未来方向
There are a number of future directions for research on 1'-(2,5-dimethoxybenzyl)-3-methyl-1,4'-bipiperidine oxalate. One area of research could focus on further elucidating the mechanism of action of this compound, particularly with regard to its effects on other neurotransmitter systems. Another area of research could focus on the potential therapeutic applications of this compound in the treatment of various psychiatric disorders, including depression, anxiety, and PTSD. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound, which would make it more accessible to researchers. Finally, research could focus on developing new analogs of this compound with improved therapeutic potential and reduced side effects.
In conclusion, this compound is a chemical compound that has been of interest to researchers due to its potential therapeutic applications in the treatment of various psychiatric disorders. While the exact mechanism of action of this compound is not fully understood, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood and anxiety. This compound has been shown to have a number of biochemical and physiological effects, and while there are advantages to using it in lab experiments, there are also limitations due to its limited availability and high cost. Future research on this compound could focus on further elucidating its mechanism of action, developing more efficient synthesis methods, and exploring its potential therapeutic applications in the treatment of various psychiatric disorders.
科学研究应用
1'-(2,5-dimethoxybenzyl)-3-methyl-1,4'-bipiperidine oxalate has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders. In a study conducted by Vollenweider et al. (1998), this compound was found to have antidepressant effects in animal models of depression. Another study by Geyer et al. (2002) found that this compound had anxiolytic effects in animal models of anxiety. Additionally, this compound has been studied for its potential use in the treatment of PTSD, as it has been shown to reduce fear and anxiety-related behaviors in animal models of PTSD (Garcia et al., 2014).
属性
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-(3-methylpiperidin-1-yl)piperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2.C2H2O4/c1-16-5-4-10-22(14-16)18-8-11-21(12-9-18)15-17-13-19(23-2)6-7-20(17)24-3;3-1(4)2(5)6/h6-7,13,16,18H,4-5,8-12,14-15H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGGUGUPYOGKJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2CCN(CC2)CC3=C(C=CC(=C3)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5-dichloro-2-[(dibenzylamino)carbonyl]benzoic acid](/img/structure/B3974289.png)
![1-[1-(3-methylcyclohexyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3974309.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B3974315.png)

![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B3974320.png)


![2-[1-benzyl-2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3974332.png)
![[4-(4-biphenylyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3974339.png)
![N-(2,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3974343.png)

![2-[4-(benzyloxy)phenyl]-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B3974350.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B3974356.png)
![N-{2-[4-(2-furoyl)-1-piperazinyl]-1,2-dihydro-1-acenaphthylenyl}benzenesulfonamide](/img/structure/B3974358.png)